molecular formula C7H9NO2 B101778 (4-Methoxypyridin-2-yl)methanol CAS No. 16665-38-6

(4-Methoxypyridin-2-yl)methanol

Cat. No. B101778
CAS RN: 16665-38-6
M. Wt: 139.15 g/mol
InChI Key: GBMRUSRMPOUVEK-UHFFFAOYSA-N
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Description

The compound "(4-Methoxypyridin-2-yl)methanol" is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis are discussed. For instance, the synthesis of related pyridine derivatives and methanol-based reactions are explored, which could offer insights into the synthesis and properties of "(4-Methoxypyridin-2-yl)methanol" .

Synthesis Analysis

The synthesis of pyridine derivatives often involves catalytic reactions or the use of protecting groups. For example, the double reduction of cyclic sulfonamides has been used to synthesize complex pyrrolidine derivatives, which suggests that similar methodologies could be adapted for synthesizing "(4-Methoxypyridin-2-yl)methanol" . Additionally, photo-methoxylation in acidic methanol has been shown to be promoted by 4-substituted pyridines, indicating that light-induced reactions could be a viable pathway for methoxylation of pyridine substrates .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and spectral data. For instance, the crystal structure of a dioxolane derivative with methoxy-phenyl groups has been elucidated, showing specific configurations and intramolecular hydrogen bonds . This suggests that similar analytical techniques could be employed to determine the molecular structure of "(4-Methoxypyridin-2-yl)methanol".

Chemical Reactions Analysis

Chemical reactions involving methoxy groups in pyridine derivatives have been studied, such as the iodine-mediated rearrangement of tetraarylpiperidin-4-ones to pyrrole derivatives in methanol . This indicates that halogen-mediated reactions in methanol could be relevant for the chemical transformation of "(4-Methoxypyridin-2-yl)methanol". Additionally, the electrochemical oxidation of catechols in methanol has been investigated, which could provide insights into the electrochemical properties of methoxy-substituted pyridines .

Physical and Chemical Properties Analysis

The physical properties of mixtures involving pyridine derivatives and methanol have been characterized, providing data on densities and viscosities . This information could be useful in predicting the solubility and interaction of "(4-Methoxypyridin-2-yl)methanol" with methanol and other solvents. Furthermore, the electrochemical study of methoxy-substituted catechols in methanol could offer a perspective on the redox behavior of methoxy-substituted pyridines .

Scientific Research Applications

1. Structural Characterization in Crystallography

N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, closely related to (4-Methoxypyridin-2-yl)methanol, has been used in structural characterization in crystallography. Studies on its mono-hydrobromide monohydrate and methanol solvate forms reveal different sites of protonation and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).

2. Organic Synthesis and Chemical Reactions

In the realm of organic synthesis, derivatives of (4-Methoxypyridin-2-yl)methanol play a role in various chemical reactions. For example, methoxy-3,5-dinitropyridines interact with methoxide ion, demonstrating contrasting behaviors based on their methoxy substitution patterns (Biffin et al., 1970). Additionally, 2-acyl-4-aminopyridines, structurally similar to (4-Methoxypyridin-2-yl)methanol, have been utilized as catalysts for selective hydroxyl-directed methanolysis of esters (Sammakia & Hurley, 2000).

3. Surface Chemistry and Catalysis

Compounds similar to (4-Methoxypyridin-2-yl)methanol are used in surface chemistry and catalysis. For instance, studies have utilized methanol to probe surface sites of metal oxide catalysts, exploring how different methoxy species form on various surfaces (Wu et al., 2012).

4. Photochemical Reactions

In photochemistry, the rate of photo-methoxylation of certain compounds is affected by the presence of 4-substituted pyridines, demonstrating the influence of structural variations on photochemical behaviors (Sugimori et al., 1983).

5. Ligand Exchange Reactions

Ligand exchange reactions involving methoxide and various alcohols have been studied using complexes that include methoxypyridine units. These studies enhance understanding of reaction dynamics and molecular interactions in organometallic chemistry (Klausmeyer et al., 2003).

properties

IUPAC Name

(4-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMRUSRMPOUVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445272
Record name (4-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyridin-2-yl)methanol

CAS RN

16665-38-6
Record name (4-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methoxy-pyridin-2-yl)-methanol
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Synthesis routes and methods I

Procedure details

A solution of lithium aluminium hydride (1M in diethyl ether, 16 ml) was added dropwise to a stirred mixture of methyl 4-methoxypyridine-2-carboxylate (2.7 g) and diethyl ether (50 ml). The resultant mixture was heated to reflux for 1 hour. The mixture was treated with potassium sodium tartrate tetrahydrate and extracted with ethyl acetate. The organic phase was dried (MgSO4) and evaporated. The residue was purified by column chromatography using increasingly polar mixtures of methylene chloride and methanol as eluent to give 4-methoxypyrid-2-ylmethanol (0.8 g);
Quantity
16 mL
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reactant
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2.7 g
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reactant
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 2-acetoxymethyl-4-methoxypyridine (20.72 g, 0.114 mole) in 3M hydrochloric acid (100 ml) was heated under reflux for 1 hour. The resulting solution was concentrated under reduced pressure and the residue neutralised by addition of potassium carbonate. The mixture was extracted with dichloromethane and the organic solution dried over anhydrous sodium sulphate, filtered and evaporated to give a light coloured viscous oil which solidified on standing to yield the title compound (10.6 g, 67%) b.p. 135° C. at 0.1 mm mercury.
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0 (± 1) mol
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catalyst
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20.72 g
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100 mL
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Yield
67%

Synthesis routes and methods III

Procedure details

The 4-methoxypyridine--N-oxide (6.3 g, 0.05 mol) was suspended in 150 ml of dichloromethane (CH2Cl2). Trimethyloxoniumtetrafluoroborate (7.5 g, 0.05 mol) was added all at once and the reaction was stirred at room temperature for 2 hrs. After evaporation of the solvent, the residue was dissolved in methanol (150 ml) and heated to reflux. To this solution was added of ammonium persulfate (2.3 g) in 20 ml of water. After 30 min. a further portion of 1.2 g of persulfate in 5 ml of water was added. After refluxing for one hour the solution was cooled and concentrated under vacuum. The residue was chromatographed over silica with 9:1 chloroform/methanol to give 3.52 g (51% yield) of the subtitle compound.
Quantity
6.3 g
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reactant
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7.5 g
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reactant
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Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods IV

Procedure details

Starting with 2-methyl-4-methoxypyridine-1-oxide (2.1 g) in the procedure of Part (ii) afforded 2.5 g of 2-acetoxymethyl-4-methoxypyridine which was contaminated with about 25% of 5-acetoxy-2-methyl-4-methoxypyridine. This mixture was dissolved in methanol (10 ml) containing 1.118 g (20.7 mmole) sodium methoxide and stirred at reflux for one hour. The methanol was evaporated in vacuo, the residue diluted with water, neutralized with dilute hydrochloric acid, and extracted with chloroform. The organic layer was washed with brine, dried (MgSO4) and concentrated in vacuo to give 853 mg (41%) 2-hydroxymethyl-4-methoxypyridine. 1H--NMR(CDCl3)ppm (delta): 3.9 (s, 3H), 4.72 (s, 2H), 5.35 (bs, 1H), 6.7 (dd, 1H), 6.95 (d, 1H), 8.3 (d, 1H).
Name
5-acetoxy-2-methyl-4-methoxypyridine
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1.118 g
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10 mL
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Synthesis routes and methods V

Procedure details

A solution of 2-picolinic acid (10.7 g, 87 mmol) in thionyl chloride (50 ml) was heated at reflux for 18 hours before being cooled and evaporated in vacuo. The residue was treated with methanol (25 ml) and then added to a solution of sodium methoxide prepared from sodium (1.0 g, 43 mmol) and methanol (100 ml). The reaction was heated at reflux for 3 hours, cooled and evaporated in vacuo. The residue was partitioned between water and ethyl acetate and the organic phase was separated. Evaporation of the organic phase yielded methyl 4-methoxypicoline-2-carboxylate (6.00 g, 41% yield) as a white solid. b) Lithium aluminum hydride (16 ml of a 1.0 N solution in diethyl ether, 16 mmol) was added to a solution of methyl 4-methoxypicoline-2-carboxylate (2.70 g, 16 mmol) in diethyl ether (50 ml) at ambient temperature. The reaction was stirred for 1 hour, poured into an aqueous solution of Rochelle's salt (250 ml) and the reaction mixture extracted with ethyl acetate (3×50 ml). Purification of the crude product by flash chromatography on silica gel, eluting with dichloromethane-ethyl acetate, yielded 2-(hydroxymethyl)-4-methoxypyridine (800 mg, 36% yield) as a white solid. c) An analogous reaction to that described in example 42b, but starting with 2-(hydroxymethyl)-4-methoxypyridine (600 mg, 4.30 mmol), yielded 2-((4-methoxy-2-pyridyl)methoxy)-5-nitrotoluene (780 mg, 70% yield) as a yellow solid. d) An analogous reaction to that described in example 42c, but starting with 2-((4-methoxy-2-pyridyl)methoxy)-5-nitrotoluene (770 mg, 2.96 mmol) yielded 3-methyl-4-((4-methoxy-2-pyridyl)methoxy)aniline (680 mg, 99% yield) as a yellow solid.
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methyl 4-methoxypicoline-2-carboxylate
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxypyridin-2-yl)methanol
Reactant of Route 2
(4-Methoxypyridin-2-yl)methanol
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(4-Methoxypyridin-2-yl)methanol
Reactant of Route 4
(4-Methoxypyridin-2-yl)methanol
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(4-Methoxypyridin-2-yl)methanol
Reactant of Route 6
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(4-Methoxypyridin-2-yl)methanol

Citations

For This Compound
8
Citations
P Comba, S Hunoldt, M Morgen, J Pietzsch… - Inorganic …, 2013 - ACS Publications
Pentadentate bispidine ligands (3,7-diazabicyclo[3.3.1]nonanes) are optimized for maximum complex stability and facile functionalization with respect to their coupling to biological …
Number of citations: 57 pubs.acs.org
C Eidamshaus, HU Reissig - 2011 - Wiley Online Library
A simple procedure for the synthesis of enantiopure hydroxymethyl‐substituted pyridine derivatives is presented. The developed method is based on TMSOTf‐promoted …
S Kim, ADS Richardson, A Modak… - The Journal of Organic …, 2022 - ACS Publications
We report the dual-catalytic enantioselective allylic alkylation of 2-(pyridylmethyl)amine-derived ketimines with allylic carbonates. The reaction proceeds under mild reaction conditions …
Number of citations: 1 pubs.acs.org
J Wang, H Wang, IA Ramsay, DJ Erstad… - Journal of medicinal …, 2018 - ACS Publications
Gd-based MRI contrast agents (GBCAs) have come under intense regulatory scrutiny due to concerns of Gd retention and delayed toxicity. Three GBCAs comprising acyclic Gd chelates…
Number of citations: 76 pubs.acs.org
Y Huang, XN Wu, Q Zhou, Y Wu, D Zheng… - Journal of Medicinal …, 2020 - ACS Publications
To validate the hypothesis that Tyr748 is a crucial residue to aid the discovery of highly selective phosphodiesterase 8A (PDE8A) inhibitors, we identified a series of 2-chloroadenine …
Number of citations: 9 pubs.acs.org
P Comba, M Morgen, H Wadepohl - Inorganic chemistry, 2013 - ACS Publications
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) as very rigid and highly preorganized ligands find broad application in the field of coordination chemistry, and the redox potentials of their …
Number of citations: 61 pubs.acs.org
JA Yazarians, BL Jiménez, GR Boyce - Tetrahedron letters, 2017 - Elsevier
The catalyst-free, regioselective synthesis of 4′-O-substituted pyridoxine derivatives under solventless conditions is described. The methodology relies on the highly regioselective …
Number of citations: 7 www.sciencedirect.com
A Waleska - 2013 - archiv.ub.uni-heidelberg.de
Diese Arbeit befasst sich mit der Synthese und Analyse von Bispidin-Eisen (II) komplexen als Modellsysteme für Nichthäm Eisenenzyme. Eisenenzyme sind in zahlreichen natürlichen …
Number of citations: 1 archiv.ub.uni-heidelberg.de

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